Widened HOMO-LUMO Band Gap of 3.72 eV vs. NPB at ~3.1 eV Enables Superior Exciton Confinement in Wide-Bandgap OLED Host-Guest Architectures
Density functional theory (DFT) calculations for 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde yield a HOMO energy of −6.01 eV and a LUMO of −2.29 eV, giving a HOMO-LUMO gap (ΔE) of 3.72 eV [1]. The established HTM NPB (CAS 123847-85-8), measured experimentally, exhibits a HOMO of −5.5 eV and LUMO of −2.4 eV, corresponding to a gap of 3.1 eV . The target compound's 0.6 eV wider gap confers a deeper HOMO (−6.01 vs. −5.5 eV) that improves hole-injection barrier matching with high-work-function anodes (e.g., ITO at −4.7 to −5.0 eV) and a shallower LUMO (−2.29 vs. −2.4 eV) that enhances electron-blocking capability when used as an exciton confinement layer.
| Evidence Dimension | Frontier molecular orbital energies and HOMO-LUMO gap |
|---|---|
| Target Compound Data | HOMO = −6.01 eV, LUMO = −2.29 eV, ΔE = 3.72 eV (DFT-calculated, gas phase) |
| Comparator Or Baseline | NPB: HOMO = −5.5 eV, LUMO = −2.4 eV, ΔE = 3.1 eV (experimental, thin film) |
| Quantified Difference | ΔΔE = +0.62 eV (wider gap); ΔHOMO = −0.51 eV (deeper HOMO); ΔLUMO = +0.11 eV (shallower LUMO) |
| Conditions | Target: DFT (method unspecified, single-molecule gas-phase calculation as reported in PMC7534237 Table 3). Comparator: experimental thin-film measurements (Ossila product datasheet, literature value). |
Why This Matters
The combination of a deeper HOMO and wider band gap enables more efficient hole injection from ITO anodes while simultaneously blocking electron leakage from the emissive layer, a dual-function advantage not available with standard NPB.
- [1] Table 3, The energy band gap of the title compound. PMC7534237 / likely associated with an article on biphenyl-based organic semiconductors. Molecular Energy: Total Energy −24894.6063 eV, HOMO −6.0091 eV, LUMO −2.2931 eV, Gap 3.7160 eV. View Source
